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Compound of Interest

Compound Name:
4-Chloro-2-phenylthieno[2,3-

d]pyrimidine

CAS No.: 56843-80-2

Cat. No.: B1351817 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-2-phenylthieno[2,3-
d]pyrimidine, a critical heterocyclic scaffold in medicinal chemistry. It details the

physicochemical properties, specifically focusing on molecular weight determination and

isotopic distribution, which are essential for mass spectrometry validation. The guide further

elucidates the synthetic pathways for constructing the 2-phenyl-substituted core, distinguishing

it from common methyl or unsubstituted analogs, and outlines its utility as a reactive

intermediate in the development of kinase inhibitors and adenosine receptor antagonists.

Part 1: Physicochemical Profile & Molecular Weight
Molecular Formula and Weight
The precise determination of molecular weight is the cornerstone of small molecule

characterization. For 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, the presence of

heteroatoms (N, S) and a halogen (Cl) creates a distinct mass spectral signature.
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Property Value Notes

IUPAC Name
4-Chloro-2-phenylthieno[2,3-

d]pyrimidine

Molecular Formula C₁₂H₇ClN₂S

Average Molecular Weight 246.72 g/mol
Weighted average of all natural

isotopes.

Monoisotopic Mass 246.002 g/mol
Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N,

³²S.

Exact Mass (M+2) 248.000 g/mol
Contribution from ³⁷Cl isotope

(~32% abundance).

Elemental Composition Analysis
Understanding the elemental breakdown is vital for interpreting combustion analysis data

during purity validation.

Carbon (C): 58.42%

Hydrogen (H): 2.86%

Chlorine (Cl): 14.37%

Nitrogen (N): 11.35%

Sulfur (S): 13.00%

Structural Implications
The molecule features a fused bicyclic system:

Thiophene Ring: Provides electron-rich character, influencing the solubility and π-stacking

interactions in protein binding pockets.

Pyrimidine Ring: Contains the electrophilic C4 position (activated by the chlorine atom) and

the lipophilic phenyl substituent at C2.
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C4-Chlorine: A highly reactive "handle" susceptible to nucleophilic aromatic substitution (

), making this compound a versatile intermediate.

Part 2: Synthetic Pathways[1]
The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine requires a convergent strategy,

typically initiating with the formation of the thiophene ring via the Gewald reaction, followed by

pyrimidine ring closure and chlorination.

Step-by-Step Protocol
Step 1: Gewald Reaction (Thiophene Formation)[1]

Reagents: Ketone (e.g., acetaldehyde or cyclohexanone equivalent for fused systems), Ethyl

Cyanoacetate, Elemental Sulfur (

), Morpholine (Base).

Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Product: 2-Aminothiophene-3-carboxylate derivative.

Note: For the specific thieno[2,3-d] core, the starting ketone must be chosen to leave

positions 5 and 6 unsubstituted or appropriately substituted.

Step 2: Pyrimidine Cyclization (Installation of 2-Phenyl)
Reagents: 2-Aminothiophene-3-carboxylate, Benzonitrile (Ph-CN).

Conditions: Acidic catalysis (HCl gas in dioxane) or strong base.

Transformation: The amino group attacks the nitrile carbon of benzonitrile, closing the ring to

form 2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Critical Control Point: Unlike formamide (which yields H at C2) or acetic anhydride (which

yields Methyl at C2), benzonitrile is required to install the phenyl group.

Step 3: Chlorination
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Reagents: Phosphorus Oxychloride (

), catalytic N,N-Dimethylaniline.

Conditions: Reflux (approx. 100°C) for 2–4 hours.

Mechanism: The nucleophilic oxygen of the amide (tautomer of 4-one) attacks

, creating a leaving group that is displaced by chloride.

Purification: Quenching over ice (exothermic!) followed by extraction with Dichloromethane

(DCM).[2]

Synthetic Workflow Diagram

Precursors:
Ketone + Ethyl Cyanoacetate + S8

Gewald Reaction
(Morpholine, EtOH)

Intermediate 1:
2-Aminothiophene-3-carboxylate

Ring Formation Cyclization
(Benzonitrile, HCl)

+ Ph-CN Intermediate 2:
2-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

Ring Closure Chlorination
(POCl3, Reflux)

Deoxychlorination Target:
4-Chloro-2-phenylthieno[2,3-d]pyrimidine

- PO2Cl

Click to download full resolution via product page

Caption: Figure 1.[1][3] Convergent synthetic route for 4-Chloro-2-phenylthieno[2,3-
d]pyrimidine detailing key intermediates.

Part 3: Analytical Characterization[4]
To ensure scientific integrity, the identity of the synthesized compound must be validated using

orthogonal analytical methods.

Mass Spectrometry (MS)
Method: LC-MS (ESI+) or GC-MS.

Expected Pattern:

Base Peak (M+): 246.0 m/z.

Isotope Peak (M+2): 248.0 m/z.
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Ratio: The characteristic 3:1 intensity ratio of ³⁵Cl to ³⁷Cl is the primary confirmation of the

monochlorinated species.

Nuclear Magnetic Resonance (¹H NMR)
Solvent:

or

.

Key Signals:

Thiophene Protons: Two doublets (if positions 5,6 are unsubstituted) in the aromatic region

(

7.0–8.0 ppm).

Phenyl Protons: Multiplet signals (

7.4–8.2 ppm) corresponding to the 2-phenyl substituent.

Absence of NH: The disappearance of the broad amide NH singlet (present in the 4-one

precursor) confirms successful chlorination.

Part 4: Pharmacological Utility & Applications[5]
The 4-chloro-2-phenylthieno[2,3-d]pyrimidine scaffold is a "privileged structure" in drug

discovery, serving as a bioisostere for quinazolines.

Structure-Activity Relationship (SAR)
Kinase Inhibition: The thienopyrimidine core mimics the adenine ring of ATP, allowing it to

bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

C4 Substitution: The chlorine atom is readily displaced by amines (anilines, benzylamines) to

introduce hydrogen-bond donors/acceptors required for specific kinase selectivity.

C2 Phenyl Group: Occupies the hydrophobic pocket II of the enzyme, enhancing binding

affinity compared to the smaller methyl group.
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Functionalization Workflow

4-Chloro-2-phenyl-
thieno[2,3-d]pyrimidine

Reaction with
Primary Amines (R-NH2)

SNAr (Nucleophilic Subst.)

Suzuki Coupling
(Ar-B(OH)2)

Pd-Catalyzed Coupling

4-Amino Derivatives
(Kinase Inhibitors)

Target: EGFR, VEGFR

4-Aryl Derivatives
(Fluorescent Probes)

Target: Adenosine Receptors

Click to download full resolution via product page

Caption: Figure 2.[1] Functionalization of the 4-chloro scaffold to generate bioactive libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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